Octanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5513. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

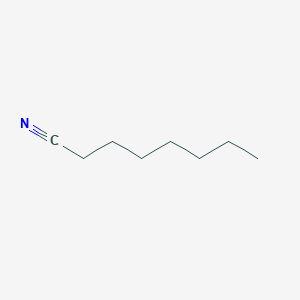

Structure

3D Structure

Properties

IUPAC Name |

octanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-3-4-5-6-7-8-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIMAPNUZAVQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047655 | |

| Record name | Octanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Not miscible with water (234 mg/L at 25 deg C); [ChemIDplus] Liquid; [MSDSonline] | |

| Record name | Octanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8207 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.39 [mmHg] | |

| Record name | Octanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8207 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

124-12-9 | |

| Record name | Octanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6646V87PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Octanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanenitrile, also known as heptyl cyanide or caprylonitrile, is a versatile long-chain aliphatic nitrile. Its unique combination of a hydrophobic alkyl chain and a polar nitrile functional group makes it a valuable building block in organic synthesis and a compound of interest in various fields, including materials science and drug discovery. The nitrile moiety can undergo a wide range of chemical transformations, serving as a precursor to amines, carboxylic acids, amides, and various heterocyclic systems. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and spectral characterization of this compound, with a particular focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

A clear understanding of the molecular structure and associated identifiers is fundamental for any chemical entity.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Common Names | Heptyl cyanide, Caprylonitrile[1] |

| CAS Number | 124-12-9[1] |

| Molecular Formula | C₈H₁₅N[1] |

| Molecular Weight | 125.21 g/mol [1] |

| Canonical SMILES | CCCCCCCC#N[1] |

| InChI | InChI=1S/C8H15N/c1-2-3-4-5-6-7-8-9/h2-7H2,1H3[1] |

| InChIKey | YSIMAPNUZAVQER-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, purification, and use in reactions.

| Property | Value | Reference |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Odor | Fatty, aldehydic, green | [2] |

| Melting Point | -45 °C | [2][3] |

| Boiling Point | 198-200 °C | [2][3] |

| Density | 0.814 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.420 | [2] |

| Solubility in Water | Not miscible (234 mg/L at 25 °C) | [1] |

| LogP | 2.750 | [2] |

| Vapor Pressure | 0.39 mmHg | [1] |

| Flash Point | 73 °C (165 °F) | [2] |

Synthesis and Purification

Synthesis via Nucleophilic Substitution

A common and efficient method for the synthesis of this compound is the nucleophilic substitution of a 1-haloheptane (typically 1-bromoheptane) with an alkali metal cyanide, such as sodium cyanide.[4] This reaction, a classic example of a Williamson ether synthesis analogue, proceeds via an Sₙ2 mechanism.

Experimental Protocol: Synthesis of this compound from 1-Bromoheptane (B155011)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.1 equivalents) in a suitable polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Addition of Alkyl Halide: Slowly add 1-bromoheptane (1.0 equivalent) to the stirred cyanide solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can then be purified by fractional distillation.

Caption: Synthesis of this compound via Sₙ2 Reaction.

Purification by Fractional Distillation

Crude this compound can be effectively purified by fractional distillation under atmospheric or reduced pressure to remove unreacted starting materials and solvent residues.[5][6][7]

Experimental Protocol: Purification of this compound

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column to enhance separation efficiency.[5] Ensure all glassware is dry.

-

Distillation: Place the crude this compound in the distillation flask with a few boiling chips. Heat the flask gently using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the boiling point of this compound (198-200 °C at atmospheric pressure).[2][3] Discard any initial lower-boiling fractions.

-

Characterization: Confirm the purity of the collected this compound using techniques such as GC, NMR, or IR spectroscopy.

Chemical Reactivity

The nitrile group in this compound is a versatile functional handle that can be converted into several other important functional groups.

Hydrolysis to Octanoic Acid

Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. This reaction provides a convenient route to octanoic acid from this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound and an excess of an aqueous solution of a strong acid, such as 50% sulfuric acid or concentrated hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The hydrolysis of the nitrile to the carboxylic acid will proceed.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like diethyl ether.

-

Purification: The organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude octanoic acid, which can be further purified by distillation or recrystallization.

Reduction to Octylamine

The reduction of nitriles is a primary method for the synthesis of primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation.[8][9][10]

Experimental Protocol: Reduction of this compound to Octylamine

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

-

Addition of Nitrile: Cool the LiAlH₄ suspension in an ice bath and slowly add a solution of this compound in the same dry solvent.

-

Reaction Conditions: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for a few hours to ensure complete reduction.

-

Work-up (Fieser method): Cautiously quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered.

-

Purification: Filter the resulting mixture, and wash the solid residue with ether. The combined organic filtrates are dried over a suitable drying agent (e.g., anhydrous potassium carbonate), and the solvent is removed by distillation to afford octylamine. Further purification can be achieved by distillation.

Caption: Key Reactions of this compound.

Spectral Data and Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different protons in the alkyl chain.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.34 | t | 2H | -CH₂-CN (Hα) |

| ~1.65 | p | 2H | -CH₂-CH₂-CN (Hβ) |

| ~1.45 | m | 2H | -CH₂-CH₂-CH₂-CN (Hγ) |

| ~1.30 | m | 6H | -(CH₂)₃-CH₃ |

| ~0.89 | t | 3H | -CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[11]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~119 | -C≡N |

| ~31 | -CH₂- |

| ~29 | -CH₂- |

| ~28 | -CH₂- |

| ~25 | -CH₂- |

| ~22 | -CH₂- |

| ~17 | -CH₂-CN |

| ~14 | -CH₃ |

Note: The nitrile carbon typically appears around 117-120 ppm.[12] The exact assignment of the methylene (B1212753) carbons can be complex.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the nitrile group and the alkyl chain.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2930 | C-H stretch (sp³) |

| ~2860 | C-H stretch (sp³) |

| ~2245 | C≡N stretch |

| ~1465 | C-H bend (methylene) |

| ~1380 | C-H bend (methyl) |

The strong, sharp absorption band around 2245 cm⁻¹ is highly diagnostic for the nitrile functional group.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

| m/z | Interpretation |

| 125 | Molecular ion [M]⁺ |

| 110 | [M - CH₃]⁺ |

| 96 | [M - C₂H₅]⁺ |

| 82 | [M - C₃H₇]⁺ |

| 68 | [M - C₄H₉]⁺ |

| 54 | [M - C₅H₁₁]⁺ |

| 41 | [C₃H₅]⁺ (likely allyl cation, a common fragment) |

The fragmentation pattern is characteristic of a long-chain aliphatic compound.[1][13]

Relevance in Drug Development

The nitrile functional group is a prevalent feature in many approved pharmaceutical agents and is a valuable pharmacophore in drug design.[14][15] Its inclusion in a molecule can influence several key properties:

-

Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[15]

-

Bioisosterism: The linear geometry and polar nature of the nitrile group allow it to act as a bioisostere for other functional groups, such as carbonyls, hydroxyls, and halogens.[15] This enables medicinal chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with a biological target.

-

Target Binding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, facilitating interactions with amino acid residues in the active site of a protein.[15]

-

Physicochemical Properties: The introduction of a nitrile group can modulate a molecule's polarity, solubility, and lipophilicity (logP), which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[14]

While this compound itself is not a therapeutic agent, long-chain aliphatic nitriles have been identified in nature and have demonstrated biological activity.[16] For instance, some long-chain unsaturated nitriles have shown antimicrobial activity against various strains of bacteria, including multiresistant Staphylococcus aureus. The long alkyl chain of this compound imparts significant lipophilicity, which can be a crucial factor in designing molecules that can cross cell membranes. Therefore, this compound and its derivatives can serve as important intermediates and scaffolds in the synthesis of novel drug candidates, particularly where modulation of lipophilicity and the introduction of a versatile chemical handle are desired.

Caption: Role of Nitriles in Drug Development Logic.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Upon decomposition, it may emit toxic fumes of nitrogen oxides and cyanide.[2]

Conclusion

This compound is a valuable chemical compound with a well-defined structure and a range of predictable chemical properties. Its utility in organic synthesis is underscored by the versatile reactivity of the nitrile functional group, which allows for its conversion into a variety of other functionalities. For researchers and professionals in drug development, the incorporation of a long-chain aliphatic nitrile, such as this compound, into molecular design offers a strategic approach to modulate physicochemical properties and enhance metabolic stability. A thorough understanding of its synthesis, purification, and spectral characteristics is essential for its effective and safe utilization in the laboratory and in the pursuit of novel therapeutic agents.

References

- 1. This compound | C8H15N | CID 31286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 124-12-9 [chemicalbook.com]

- 3. 124-12-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Show how you would synthesize octanal from each compound. You may... | Study Prep in Pearson+ [pearson.com]

- 5. Purification [chem.rochester.edu]

- 6. openbooks.lib.msu.edu [openbooks.lib.msu.edu]

- 7. How To [chem.rochester.edu]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. This compound(124-12-9) 1H NMR [m.chemicalbook.com]

- 12. compoundchem.com [compoundchem.com]

- 13. This compound [webbook.nist.gov]

- 14. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Physical Properties of n-Octanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octanenitrile, also known as caprylonitrile or heptyl cyanide, is a versatile aliphatic nitrile with the chemical formula C₈H₁₅N.[1] Its unique molecular structure, featuring a long hydrocarbon chain and a polar nitrile group, imparts a distinct set of physical properties that are critical for its application in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.[2] This technical guide provides a comprehensive overview of the core physical properties of n-octanenitrile, complete with detailed experimental protocols for their determination and a summary of quantitative data.

Molecular and General Properties

n-Octanenitrile is a clear, colorless to light yellow liquid at room temperature with a faint, characteristic odor.[2][3] Its fundamental molecular and general properties are summarized in the table below.

| Property | Value | Unit | References |

| Molecular Formula | C₈H₁₅N | - | [1][3][4][5][6] |

| Molecular Weight | 125.21 | g/mol | [1][2][4][7] |

| IUPAC Name | This compound | - | [2][8] |

| CAS Registry Number | 124-12-9 | - | [1][2][4][5][6][7] |

| Appearance | Clear, colorless to light yellow liquid | - | [2][3] |

Physicochemical Data

The physicochemical properties of n-octanenitrile are crucial for predicting its behavior in various chemical and physical processes. These properties are detailed in the following table.

| Property | Value | Conditions | References |

| Density | 0.817 | g/mL | [1] |

| 0.814 | at 25 °C | [4][7][9] | |

| 0.8136 | g/cm³ | [2] | |

| Boiling Point | 199 | °C | [1] |

| 198-200 | °C | [3][4][7][9] | |

| 205.80 | °C | [2] | |

| Melting Point | -45 | °C | [1][3][4][7] |

| -38.00 | °C | [2] | |

| Refractive Index | 1.422 | n20/D | [1] |

| 1.42 | n20/D | [3][4][9] | |

| Vapor Pressure | 0.241 | mmHg at 25°C | [3] |

| Flash Point | 165 | °F | [4] |

| 74 | °C | [3] | |

| Solubility | Limited in water | [2] | |

| Soluble in nonpolar solvents (e.g., hexane) | [2] | ||

| LogP (Octanol/Water Partition Coefficient) | 2.75 | [1][4] | |

| Dielectric Constant | 13.90 | at 25°C | [1][4] |

| Surface Tension | 27.87 | dyn/cm | [1] |

Experimental Protocols

Accurate determination of physical properties is paramount for the reliable application of n-octanenitrile. The following sections detail the standard experimental methodologies for measuring its key physical constants.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For n-octanenitrile, which is a liquid at room temperature, this would involve cooling the substance until it solidifies.

Protocol: Capillary Tube Method [10][11]

-

Sample Preparation: A small amount of liquid n-octanenitrile is introduced into a thin-walled capillary tube, which is then sealed at one end.[11] The sample is solidified by cooling, for instance, in a dry ice/acetone bath.

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[11]

-

Heating and Observation: The apparatus is heated slowly and at a controlled rate.[10] The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point. For pure compounds, this range is typically narrow.[11]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12]

Protocol: Distillation Method [13]

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distillation flask containing the n-octanenitrile sample, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Heating: The distillation flask is heated gently. As the liquid boils, the vapor rises and enters the condenser.

-

Temperature Reading: The temperature is monitored throughout the distillation process. The boiling point is the constant temperature at which the vapor is condensing into the receiving flask.[13]

Protocol: Micro Boiling Point (Capillary Method) [14]

-

Sample Preparation: A small amount of n-octanenitrile is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Heating: The test tube is gently heated in a water or oil bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[14]

Determination of Density

Density is the mass of a substance per unit volume.

Protocol: Pycnometer Method

-

Mass of Empty Pycnometer: A clean and dry pycnometer (a small glass flask with a precise volume) is weighed accurately.

-

Mass of Pycnometer with Sample: The pycnometer is filled with n-octanenitrile, ensuring no air bubbles are present, and weighed again.

-

Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed. The volume of the pycnometer can be calculated from the mass and known density of the reference liquid.

-

Calculation: The density of n-octanenitrile is calculated by dividing the mass of the nitrile by the determined volume of the pycnometer.

Protocol: Graduated Cylinder and Balance Method [15]

-

Mass Measurement: The mass of a dry, empty graduated cylinder is measured on an electronic balance.[15]

-

Volume Measurement: A specific volume of n-octanenitrile is added to the graduated cylinder, and the volume is read from the bottom of the meniscus.[15]

-

Mass of Liquid: The graduated cylinder containing the n-octanenitrile is weighed. The mass of the liquid is the difference between this mass and the mass of the empty cylinder.

-

Calculation: The density is calculated by dividing the mass of the n-octanenitrile by the measured volume.[15]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a medium.[16]

Protocol: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of n-octanenitrile are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Logical Relationships of Physical Properties

The physical properties of n-octanenitrile are not independent but are influenced by external factors and intermolecular forces. The following diagram illustrates these relationships.

Caption: Interdependencies of n-octanenitrile's physical properties.

Conclusion

This technical guide provides a detailed compilation of the key physical properties of n-octanenitrile, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The tabulated data offers a quick reference, while the outlined experimental protocols provide a foundation for the accurate and reproducible determination of these essential parameters. Understanding these properties is fundamental to the effective handling, application, and innovation involving n-octanenitrile in scientific and industrial settings.

References

- 1. This compound [stenutz.eu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound|lookchem [lookchem.com]

- 4. 124-12-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. store.p212121.com [store.p212121.com]

- 8. This compound | C8H15N | CID 31286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 124-12-9 [chemicalbook.com]

- 10. westlab.com [westlab.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. vernier.com [vernier.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Refractive index - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Octanenitrile (CAS No. 124-12-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanenitrile, also known as heptyl cyanide, is a versatile aliphatic nitrile with the chemical formula C₈H₁₅N. This document provides a comprehensive technical overview of this compound (CAS No. 124-12-9), including its physicochemical properties, safety and toxicological data, detailed experimental protocols for its synthesis and purification, and methods for its analytical characterization. Furthermore, this guide explores its applications as a chemical intermediate, particularly in the synthesis of key compounds such as octylamine (B49996) and octanoic acid, which have relevance in various industrial and research settings, including fragrance and potential pharmaceutical applications.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic fatty, aldehydic, and green odor.[1][2] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 124-12-9 | [2] |

| Molecular Formula | C₈H₁₅N | [2] |

| Molecular Weight | 125.21 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | -45 °C | [3] |

| Boiling Point | 198-200 °C | [3][4] |

| Density | 0.814 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.420 | [3][4] |

| Flash Point | 73.89 °C (165 °F) | [1][3] |

| Solubility | Not miscible with water (234 mg/L at 25 °C). Soluble in ethanol (B145695) and ether. | [5][6] |

| Vapor Pressure | 0.39 mmHg | [6] |

| LogP (Octanol/Water Partition Coefficient) | 2.75 | [3] |

Safety and Toxicological Data

This compound is classified as harmful and requires careful handling in a laboratory or industrial setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[1]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | References |

| Hazard Statements | H302 | Harmful if swallowed. | [6][7] |

| H312 | Harmful in contact with skin. | [7] | |

| H315 | Causes skin irritation. | [7] | |

| H332 | Harmful if inhaled. | [7] | |

| H400 | Very toxic to aquatic life. | [7] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |

| P270 | Do not eat, drink or smoke when using this product. | [8] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [9] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [8] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [7] |

Table 3: Toxicological Data

| Test | Species | Route | Value | References |

| LD50 | Mouse | Oral | 1764 mg/kg | [1][3] |

When heated to decomposition, this compound emits toxic vapors of nitrogen oxides (NOx) and cyanide (CN⁻).[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nucleophilic substitution of a haloalkane with a cyanide salt. The following protocol is a generalized procedure based on this reaction.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 124-12-9 [chemicalbook.com]

- 3. This compound(124-12-9) 1H NMR [m.chemicalbook.com]

- 4. This compound | C8H15N | CID 31286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

- 6. Intensified synthesis of a triglyceride of octanoic acid using sonication and assessment of its frying characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102070460A - Method for synthesizing n-octyl amine - Google Patents [patents.google.com]

- 8. This compound [webbook.nist.gov]

- 9. epfl.ch [epfl.ch]

A Technical Guide to the Spectroscopic Analysis of Octanenitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for octanenitrile, a valuable nitrile compound in various chemical research and development applications. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for each technique are also provided to facilitate the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.34 | t | 2H | -CH₂-CN |

| 1.66 | p | 2H | -CH₂-CH₂-CN |

| 1.45 | m | 2H | -CH₂-(CH₂)₄-CH₃ |

| 1.29 | m | 6H | -(CH₂)₃-CH₃ |

| 0.89 | t | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 119.5 | -CN |

| 31.6 | -CH₂- |

| 28.7 | -CH₂- |

| 28.5 | -CH₂- |

| 25.2 | -CH₂- |

| 22.5 | -CH₂- |

| 17.1 | -CH₂-CN |

| 14.0 | -CH₃ |

Source of Sample: Fluka AG, Buchs, Switzerland[2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2247 | C≡N stretch |

| 2850-2960 | C-H stretch (alkane) |

| 1465 | C-H bend (alkane) |

Technique: Attenuated Total Reflectance (ATR) or liquid film. The alkyne C≡C signal is typically weaker and found just below 2200 cm⁻¹[3].

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Proposed Fragment |

| 125 | 2.2 | [M]⁺ (Molecular Ion) |

| 110 | 17.3 | [M-CH₃]⁺ |

| 96 | 61.6 | [M-C₂H₅]⁺ |

| 82 | 100.0 | [M-C₃H₇]⁺ |

| 69 | 48.3 | [C₅H₉]⁺ |

| 55 | 55.8 | [C₄H₇]⁺ |

| 41 | 77.2 | [C₃H₅]⁺ |

Ionization Energy: 70 eV[1][4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by observing the magnetic properties of atomic nuclei.[5]

Sample Preparation:

-

A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

-

The concentration is adjusted to be approximately 1-5% (v/v).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent peak.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

-

The acquired FIDs are Fourier transformed to generate the NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Sample Preparation (Attenuated Total Reflectance - ATR): ATR is a common and convenient method for analyzing liquid samples.[7]

-

The ATR crystal (e.g., diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.[7]

-

A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[6]

-

A small drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

Data Acquisition:

-

The sample is scanned over the mid-infrared range, typically 4000 to 400 cm⁻¹.[8]

-

To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are averaged.[6]

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a widely used technique that involves ionizing a sample in the gas phase and then separating the resulting ions based on their mass-to-charge ratio (m/z).[9]

Sample Introduction and Ionization:

-

This compound, being a volatile liquid, is introduced into the ion source of the mass spectrometer. This can be done via direct injection or, more commonly, as the eluent from a gas chromatograph (GC-MS).[10]

-

In the ion source, the gaseous molecules are bombarded by a high-energy beam of electrons, typically at 70 eV.[11][12] This energy is sufficient to ionize the molecule by ejecting an electron, forming a molecular ion ([M]⁺), and to cause fragmentation.[9][11]

Mass Analysis and Detection:

-

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their m/z ratio.

-

A detector measures the abundance of each ion, and the data is plotted as a mass spectrum, which is a graph of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for this compound.

References

- 1. This compound(124-12-9) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C8H15N | CID 31286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characterisation of Organic Compounds II: Infrared Spectroscopy [chem-is-you.blogspot.com]

- 4. This compound(124-12-9) IR Spectrum [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. agilent.com [agilent.com]

- 8. labindia-analytical.com [labindia-analytical.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of Octanenitrile from Octanal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for the conversion of octanal (B89490) to octanenitrile. The synthesis of nitriles from aldehydes is a fundamental transformation in organic chemistry, offering a versatile functional group for further elaboration in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document outlines key methodologies, presents comparative data, and provides detailed experimental protocols and logical workflows.

Core Synthetic Strategies

The conversion of an aldehyde to a nitrile functionality fundamentally involves the transformation of the carbonyl group into a cyano group. The most prevalent and practical approach for this conversion is a two-step sequence that is often performed in a single pot:

-

Formation of an Aldoxime: The initial step involves the condensation of the aldehyde (octanal) with a source of hydroxylamine (B1172632), typically hydroxylamine hydrochloride (NH₂OH·HCl), to form an intermediate octanal oxime.

-

Dehydration of the Aldoxime: The subsequent step is the elimination of a water molecule from the aldoxime intermediate to yield the final nitrile product (this compound). This dehydration can be promoted by heat, acid, or various dehydrating agents and catalysts.

Several methodologies have been developed to streamline this process, enhancing yield, reducing reaction times, and improving the environmental footprint of the synthesis.

Comparative Data of Synthetic Methods

The following table summarizes various reported methods for the synthesis of nitriles from aldehydes, providing a comparative overview of their key parameters. While not all examples use octanal specifically, the data for aliphatic aldehydes are indicative of the expected outcomes.

| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Acid-Catalyzed Oximation and Dehydration | Hydroxylamine hydrochloride, Hydrochloric acid | 95% Ethanol (B145695) | Reflux | 6 | 83 (for octanal) | [1] |

| 2. Heterogeneous Catalysis | Hydroxylamine hydrochloride, Copper Fluorapatite (CuFAP) | Neat (solvent-free) | 100 | 6 | Good to Excellent | [2] |

| 3. Deep Eutectic Solvent (DES) Catalysis | Hydroxylamine hydrochloride, Choline (B1196258) chloride:Urea (B33335) (1:2) | Solvent-free | 80 | 1 | Moderate (for aliphatic aldehydes) | [3] |

| 4. Chemo-enzymatic Cascade | Hydroxylamine hydrochloride, Aldoxime dehydratase (OxdF1) | n-hexane/water biphasic system | Room Temp. | - | ~60 (general for nitriles) | [4] |

| 5. Schmidt Reaction | Sodium azide (B81097) (NaN₃), Triflic acid (TfOH) | Acetonitrile | Room Temp. | < 1.5 | High (general for aldehydes) | [5] |

Experimental Protocols

The following are detailed experimental protocols for two distinct and effective methods for synthesizing this compound from octanal.

Method 1: One-Pot Acid-Catalyzed Synthesis

This protocol is adapted from a general and robust method for the conversion of aliphatic aldehydes to nitriles using hydroxylamine hydrochloride in an acidified ethanolic solution.[1]

Materials:

-

Octanal (n-heptyl aldehyde)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Concentrated Hydrochloric acid (HCl)

-

95% Ethanol

-

Methylene (B1212753) chloride (DCM)

-

Water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add octanal (1.0 eq).

-

Add 95% ethanol to dissolve the aldehyde.

-

To this solution, add hydroxylamine hydrochloride (1.2-1.5 eq).

-

Add a few drops of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for approximately 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting aldehyde.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol in vacuo using a rotary evaporator.

-

Dissolve the resulting residue in methylene chloride.

-

Transfer the solution to a separatory funnel and wash three times with water to remove any remaining inorganic salts and acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by distillation if necessary.

Method 2: Green Synthesis using a Deep Eutectic Solvent

This protocol describes a more environmentally friendly approach using a deep eutectic solvent (DES) as both the catalyst and the reaction medium.[3][6]

Materials:

-

Octanal

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Choline chloride

-

Urea

-

Ethyl acetate (B1210297)

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Oil bath or heating mantle

Procedure:

-

Preparation of the Deep Eutectic Solvent (DES):

-

In a flask, combine choline chloride (1 part by mole) and urea (2 parts by mole).

-

Heat the mixture at 80-100°C with stirring until a clear, homogeneous liquid is formed.[3] This is the DES.

-

-

Synthesis of this compound:

-

To the prepared DES, add octanal (1.0 eq) and hydroxylamine hydrochloride (1.2 eq).

-

Stir the mixture vigorously at 80°C for approximately 1 hour. Monitor the reaction by TLC or GC.

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the mixture to dissolve the DES.

-

Extract the product into ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by column chromatography or distillation.

-

Visualized Workflows and Pathways

To better illustrate the chemical transformations and experimental processes, the following diagrams are provided.

Caption: Chemical pathway from octanal to this compound.

Caption: General experimental workflow for one-pot synthesis.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. scirp.org [scirp.org]

- 3. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent [organic-chemistry.org]

- 4. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

Heptyl Cyanide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of heptyl cyanide, also known as octanenitrile. It covers its alternative names and synonyms, detailed quantitative data, experimental protocols for its synthesis and analysis, and a visualization of its synthesis pathway. This document is intended to be a valuable resource for professionals in research, science, and drug development who require detailed information on this compound.

Alternative Names and Synonyms

Heptyl cyanide is an organic compound with the chemical formula C₈H₁₅N. It is a colorless liquid and is also recognized by several alternative names and synonyms in scientific literature and chemical databases. The systematic IUPAC name for this compound is This compound .

Common synonyms and alternative names include:

-

Caprylonitrile

The Chemical Abstracts Service (CAS) Registry Number for heptyl cyanide is 124-12-9 .

Quantitative Data

A summary of the key physical, chemical, and toxicological properties of heptyl cyanide is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅N | |

| Molecular Weight | 125.21 g/mol | |

| Appearance | Colorless liquid | |

| Melting Point | -45 °C | |

| Boiling Point | 198-200 °C | |

| Density | 0.814 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.42 | |

| Flash Point | 74 °C (165.2 °F) - closed cup | |

| Solubility in Water | Not miscible (234 mg/L at 25 °C) | [1] |

| Vapor Pressure | 0.39 mmHg | [1] |

| LogP (Octanol/Water) | 2.8 | [1] |

| LD₅₀ (Oral, Mouse) | 1764 mg/kg | |

| CAS Number | 124-12-9 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of heptyl cyanide.

Synthesis of Heptyl Cyanide from 1-Bromoheptane (B155011)

A common and effective method for the synthesis of heptyl cyanide is the nucleophilic substitution reaction between 1-bromoheptane and sodium cyanide.

Materials:

-

1-Bromoheptane

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents).

-

Solvent Addition: Add 200 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Reactant Addition: While stirring the mixture, add 1-bromoheptane (1.0 equivalent) dropwise to the flask at room temperature.

-

Reaction: Heat the reaction mixture to 140-150 °C and maintain this temperature under reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 500 mL of water and 200 mL of diethyl ether.

-

Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 100 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude heptyl cyanide is then purified by fractional distillation under reduced pressure to yield the pure product.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantitative analysis of heptyl cyanide in a solution using GC-MS.

Instrumentation and Materials:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness)

-

Helium (carrier gas)

-

Heptyl cyanide standard of known purity

-

Solvent (e.g., dichloromethane (B109758) or ethyl acetate, GC grade)

-

Volumetric flasks and pipettes

-

Autosampler vials with PTFE-lined septa

Procedure:

-

Standard Preparation: Prepare a stock solution of heptyl cyanide in the chosen solvent at a concentration of 1000 µg/mL. From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

-

Sample Preparation: If analyzing a sample of unknown concentration, dissolve a known weight of the sample in a known volume of the solvent. Dilute as necessary to bring the concentration within the calibration range.

-

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on concentration)

-

Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold at 200 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-200

-

-

Analysis: Inject the prepared standards and samples into the GC-MS system.

-

Quantification: Identify the heptyl cyanide peak in the chromatogram based on its retention time and mass spectrum. Create a calibration curve by plotting the peak area of the heptyl cyanide standard against its concentration. Use the calibration curve to determine the concentration of heptyl cyanide in the unknown samples.

Synthesis Pathway Visualization

The following diagram illustrates the nucleophilic substitution reaction for the synthesis of heptyl cyanide from 1-bromoheptane.

Caption: Synthesis of Heptyl Cyanide via Nucleophilic Substitution.

References

An In-depth Technical Guide to the Safety and Handling of Octanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and toxicological information for octanenitrile (also known as caprylonitrile or heptyl cyanide). Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a fatty, aldehydic, or green odor.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₅N | [1] |

| Molecular Weight | 125.21 g/mol | [2][3] |

| CAS Number | 124-12-9 | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1][4][5] |

| Melting Point | -45 °C | [4][5][6] |

| Boiling Point | 198-200 °C | [3][5][6] |

| Flash Point | 73°C - 78°C (165°F) | [1][4][5][6] |

| Density | 0.814 g/mL at 25 °C | [3][5] |

| Specific Gravity | 0.812 - 0.816 at 25 °C | [1][7] |

| Vapor Pressure | 0.39 mmHg | [2] |

| Refractive Index | 1.418 - 1.422 at 20 °C | [1][7] |

| Water Solubility | Not miscible (234 mg/L at 25 °C) | [2] |

Hazard Identification and GHS Classification

This compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It can also cause skin irritation and is harmful to aquatic life.[8]

| Hazard Class | GHS Classification | Hazard Statement(s) | Reference(s) |

| Flammability | Combustible Liquid | H227: Combustible liquid | [6][8] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][4][8] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][8] |

| Aquatic Hazard, Acute | Category 3 | H402: Harmful to aquatic life | [8] |

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[5]

Toxicology and Mechanism of Action

The toxicity of aliphatic nitriles, including this compound, is primarily attributed to their metabolic release of cyanide.[9][10]

Toxicity Data

| Test | Result | Species | Reference(s) |

| LD₅₀ (Oral) | 1764 mg/kg | Mouse (mus) | [4][5][7] |

Metabolic Pathway and Mechanism of Toxicity

Aliphatic nitriles undergo biotransformation in the liver, catalyzed by cytochrome P450 enzymes, to release cyanide (CN⁻).[9] This cyanide ion is a potent inhibitor of cellular respiration. It binds to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV) within the mitochondria, effectively halting the electron transport chain.[1][2][11] This inhibition prevents cells from using oxygen to produce ATP, leading to histotoxic hypoxia, a rapid shift to anaerobic metabolism, and the production of lactic acid.[2][11][12] Tissues with high oxygen demand, such as the central nervous system and heart, are particularly vulnerable.[11]

Caption: Metabolic activation of this compound and subsequent inhibition of cellular respiration.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

Exposure Limits

-

OSHA (Table Z-1): Time-Weighted Average (TWA) of 5 mg/m³ for nitriles, with a skin designation.[8]

-

NIOSH: Recommended Exposure Limit (REL) of 4.7 ppm (5 mg/m³) for nitriles.[8]

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.[4][8]

-

Ensure eyewash stations and safety showers are readily accessible.[13]

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.[4][8]

Caption: Essential Personal Protective Equipment (PPE) for handling this compound.

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mists.[8] Keep away from heat, sparks, open flames, and hot surfaces.[6][8] Take precautionary measures against static discharge.[8] Use spark-proof tools and explosion-proof equipment.[4] Wash hands and face thoroughly after handling.[4][8]

-

Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place.[1][4][8] Store away from incompatible materials such as oxidizing agents.[4]

First Aid Measures

Immediate medical attention is crucial in case of exposure. Show the Safety Data Sheet to the attending physician.[8]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing has stopped, perform artificial respiration.[14] Get medical attention immediately.[15]

-

Skin Contact: Immediately take off all contaminated clothing.[4][8] Rinse the skin with plenty of water or shower for at least 15 minutes.[8][16] If skin irritation occurs, get medical advice.[8]

-

Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4][17] If eye irritation persists, get medical attention.[4]

-

Ingestion: Call a POISON CENTER or doctor immediately if you feel unwell.[4] Rinse mouth.[4] Make the victim drink water (two glasses at most).[8] Do NOT induce vomiting.[15][18]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use dry chemical, alcohol-resistant foam, carbon dioxide, or dry sand.[4][6] Water spray can be used to cool containers.[8][11]

-

Unsuitable Media: A heavy water stream may scatter and spread the fire.[4]

-

Specific Hazards: Combustion or high temperatures may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen cyanide.[4][5][11] Vapors may form explosive mixtures with air.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, a systematic approach is required to ensure safety and proper cleanup.

Caption: Logical workflow for responding to an this compound spill.

Experimental Protocols: Acute Oral Toxicity Assessment

The LD₅₀ value cited in this guide (1764 mg/kg for mice) would typically be determined using a standardized protocol, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).[4] The following is a representative methodology based on the principles of OECD Test Guideline 420 (Fixed Dose Procedure).[6][14]

Objective: To determine the dose of a substance that causes evident toxicity without mortality, allowing for classification of its acute oral toxicity.[6][14]

1. Animal Selection and Housing:

-

Species: Healthy, young adult rodents (e.g., mice or rats), typically nulliparous and non-pregnant females, are used as they are often slightly more sensitive.[6][14]

-

Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. They are given access to standard laboratory diet and drinking water.

2. Sighting Study:

-

A preliminary sighting study is conducted to identify the appropriate starting dose for the main study.[14]

-

A single animal is dosed at a starting level (e.g., 300 mg/kg in the absence of prior information) and observed.[14]

-

Based on the outcome (survival, evident toxicity, or mortality), the dose for the next animal is adjusted up or down from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[6]

3. Main Study Procedure:

-

Fasting: Prior to dosing, food is withheld overnight (e.g., 3-4 hours for mice), but water remains available.[14]

-

Dose Administration: The test substance is administered as a single dose by oral gavage. The volume administered is typically limited (e.g., not to exceed 1 mL/100g body weight for aqueous solutions in rodents).[4][14]

-

Dosing: A group of five animals of a single sex is used for the selected dose level.[6] Depending on the outcome of the first dose level (presence or absence of toxicity or mortality), further groups may be dosed at higher or lower fixed doses.[6]

4. Observation:

-

Frequency: Animals are observed frequently during the first few hours after dosing and at least daily thereafter for a total of 14 days.[14]

-

Parameters: Observations include changes in skin, fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior (e.g., tremors, convulsions, salivation, lethargy).[14]

-

Body Weight: Animals are weighed just before dosing and at least weekly thereafter.[6]

-

Humane Endpoints: Animals showing severe pain or enduring signs of severe distress are humanely euthanized.[14]

5. Necropsy:

-

At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any macroscopic pathological changes are recorded.

6. Data Analysis and Interpretation:

-

The results are interpreted based on the mortality and signs of evident toxicity observed at each dose level. The substance is then classified into a GHS category for acute oral toxicity based on these findings.[6]

References

- 1. Cyanide poisoning - Wikipedia [en.wikipedia.org]

- 2. centerforhealthsecurity.org [centerforhealthsecurity.org]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. gov.uk [gov.uk]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Pathways for the bioactivation of aliphatic nitriles to free cyanide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrogen Cyanide (HCN) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 12. Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. umwelt-online.de [umwelt-online.de]

- 14. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03256B [pubs.rsc.org]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Cyanide Intoxication and its Mechanism of Antagonism | Annual Reviews [annualreviews.org]

- 17. epa.gov [epa.gov]

- 18. eCFR :: 40 CFR Part 799 Subpart H -- Health Effects Test Guidelines [ecfr.gov]

The Biological Activity of Aliphatic Nitriles: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aliphatic nitriles, organic compounds containing a −C≡N functional group attached to a saturated or unsaturated alkyl chain, exhibit a wide spectrum of biological activities. Their significance spans from being valuable synthons in medicinal chemistry to potent toxic agents. This technical guide provides an in-depth exploration of the core biological activities of aliphatic nitriles, with a focus on their mechanisms of action, toxicity, and therapeutic potential. Quantitative toxicological data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research. The primary mechanism of toxicity for most aliphatic nitriles involves the metabolic release of cyanide, leading to the inhibition of cellular respiration. However, some unsaturated nitriles also exhibit cholinomimetic effects. This guide aims to be a comprehensive resource for researchers and professionals working with or developing nitrile-containing compounds.

Introduction

The nitrile functional group is a versatile moiety in organic chemistry and is increasingly incorporated into pharmacologically active molecules.[1] More than 30 nitrile-containing pharmaceuticals are currently on the market, highlighting the importance of this functional group in drug design.[2] The nitrile group can act as a bioisostere for carbonyl or hydroxyl groups and can enhance binding affinity to target proteins through polar interactions and hydrogen bonding.[3] However, the biological activity of aliphatic nitriles is a double-edged sword, as many of these compounds are known for their toxicity.[4][5] A thorough understanding of their biological profile is therefore crucial for both toxicological assessment and rational drug design.

Mechanisms of Biological Activity

The biological effects of aliphatic nitriles are primarily attributed to two distinct mechanisms: metabolic release of cyanide and, in some cases, direct cholinomimetic activity.

Metabolic Release of Cyanide and Inhibition of Cellular Respiration

The predominant mechanism of toxicity for most aliphatic nitriles is the metabolic release of the cyanide ion (CN⁻).[5][6][7] This biotransformation is primarily mediated by the cytochrome P450 mixed-function oxidase system in the liver.[7] The process involves the α-hydroxylation of the nitrile to form an unstable cyanohydrin, which then spontaneously decomposes to release hydrogen cyanide (HCN) and a corresponding aldehyde or ketone.[7]

The liberated cyanide ion is a potent inhibitor of cytochrome c oxidase (Complex IV), the terminal enzyme of the mitochondrial electron transport chain.[6][7] By binding to the ferric ion (Fe³⁺) in the heme a₃ component of cytochrome c oxidase, cyanide blocks the transfer of electrons to oxygen, thereby halting cellular respiration and ATP production.[6] This leads to cytotoxic hypoxia and, ultimately, cell death. The rate of cyanide release is a critical determinant of the acute toxicity of an aliphatic nitrile, with compounds that are more rapidly metabolized to cyanide generally exhibiting greater toxicity.[7]

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Natural Products Containing the Nitrile Functional Group and Their Biological Activities | Semantic Scholar [semanticscholar.org]

- 3. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Environmental Journey of Octanenitrile: A Technical Guide

For Immediate Release

An in-depth guide providing a comprehensive overview of the environmental fate of octanenitrile has been compiled for researchers, scientists, and drug development professionals. This technical document summarizes key physicochemical properties and degradation pathways, offering valuable insights into the compound's behavior and persistence in the environment.

Physicochemical Properties

This compound (CAS No. 124-12-9), a saturated aliphatic nitrile, is a liquid at room temperature with a boiling point of approximately 205.2°C and a melting point of -45.6°C.[1] It possesses a moderate octanol-water partition coefficient (log Kow) of 2.75, suggesting a potential for bioaccumulation.[1] Its water solubility is estimated to be around 234 mg/L at 25°C.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C8H15N | |

| Molecular Weight | 125.21 g/mol | [2] |

| CAS Number | 124-12-9 | [2] |

| Boiling Point | 205.2 °C | [1] |

| Melting Point | -45.6 °C | [1] |

| Vapor Pressure | 0.39 mmHg at 25°C | [2] |

| Water Solubility | 234 mg/L at 25°C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.75 | [1] |

Environmental Fate and Degradation

The environmental persistence of this compound is governed by a combination of abiotic and biotic degradation processes, as well as its mobility in various environmental compartments. A general overview of its environmental fate is depicted in Figure 1.

Abiotic Degradation

Abiotic degradation processes, including atmospheric oxidation and hydrolysis, contribute to the transformation of this compound in the environment.

Atmospheric Degradation: In the atmosphere, this compound is expected to be degraded primarily by reaction with photochemically produced hydroxyl (OH) radicals. The estimated atmospheric half-life, based on the rate constant predicted by the AOPWIN™ model within the EPI Suite™, provides an indication of its persistence in air. The primary degradation products are likely to be smaller organic molecules, carbon dioxide, and nitrogen oxides. The atmospheric degradation pathway is illustrated in Figure 2.

Hydrolysis: The hydrolysis of the nitrile functional group can occur under both acidic and alkaline conditions, leading to the formation of octanamide (B1217078) and subsequently octanoic acid and ammonia. However, for simple aliphatic nitriles like this compound, this process is generally slow under environmental pH conditions (pH 4-9). The EPI Suite™ HYDROWIN™ model indicates that rate constants for hydrolysis cannot be estimated for this structure, suggesting that hydrolysis is not a significant degradation pathway for this compound under typical environmental conditions.[1]

A summary of the estimated abiotic degradation data is provided in Table 2.

| Degradation Process | Parameter | Estimated Value | Model/Source |

| Atmospheric Oxidation | OH Radical Reaction Rate Constant | 1.31 x 10^-11 cm³/molecule-sec | AOPWIN™ (EPI Suite™ v4.11) |

| Atmospheric Half-life (12-hr day, 1.5x10^6 OH/cm³) | 0.98 days | AOPWIN™ (EPI Suite™ v4.11) | |

| Hydrolysis | pH 7 Half-life | Not estimated (negligible) | HYDROWIN™ (EPI Suite™ v4.00)[1] |

| pH 8 Half-life | Not estimated (negligible) | HYDROWIN™ (EPI Suite™ v4.00)[1] |

Biotic Degradation

Biodegradation is expected to be a significant pathway for the removal of this compound from soil and water. Microorganisms can utilize nitriles as a source of carbon and nitrogen through enzymatic pathways. The primary mechanisms involve either a one-step hydrolysis to a carboxylic acid and ammonia, catalyzed by a nitrilase, or a two-step process involving a nitrile hydratase to form an amide, followed by an amidase to yield the carboxylic acid and ammonia.

A summary of the estimated biotic degradation data is provided in Table 3.

| Degradation Process | Parameter | Estimated Value | Model/Source |

| Aerobic Biodegradation | Ready Biodegradability | Does not biodegrade fast | BIOWIN™ (EPI Suite™ v4.11) |

| Ultimate Biodegradation Timeframe | 3.13 (Weeks-Months) | BIOWIN 3 (EPI Suite™ v4.11)[3] |

Mobility and Bioaccumulation

Mobility: The mobility of this compound in soil is influenced by its tendency to adsorb to soil organic carbon. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for assessing this behavior. A higher Koc value indicates stronger adsorption and lower mobility. The KOCWIN™ model in EPI Suite™ can be used to estimate this value.

Bioaccumulation: The potential for this compound to accumulate in aquatic organisms can be estimated by its bioconcentration factor (BCF). The BCF relates the concentration of a chemical in an organism to the concentration in the surrounding water at steady state. The BCFBAF™ model in EPI Suite™ provides an estimated BCF value based on the log Kow. A screening-level BCF of 30.3 L/kg has been reported, suggesting a low potential for bioaccumulation.[3]

Experimental Protocols

Detailed methodologies for determining the environmental fate parameters of chemicals are outlined in various international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).